3-Hydroxy-2,6-dimethylbenzoic acid can be derived from natural sources or synthesized through various chemical methods. Its classification falls under the category of aromatic carboxylic acids, characterized by the presence of a carboxyl functional group (-COOH) attached to an aromatic ring. This compound is also related to other derivatives such as methyl esters and hydroxybenzoic acids, which exhibit diverse biological activities.
The synthesis of 3-hydroxy-2,6-dimethylbenzoic acid can be achieved through several methods:
The molecular structure of 3-hydroxy-2,6-dimethylbenzoic acid consists of a benzene ring substituted with a hydroxyl group at the meta position (3-position) and two methyl groups at the 2 and 6 positions. The structural formula can be represented as follows:
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm the structure and purity of synthesized compounds.
3-Hydroxy-2,6-dimethylbenzoic acid is involved in various chemical reactions:
The mechanism by which 3-hydroxy-2,6-dimethylbenzoic acid exerts its effects largely depends on its application:
Research into its biological activities has suggested potential antimicrobial and antioxidant properties, making it a candidate for further pharmacological studies.
Relevant analyses often include thermal stability studies and solubility tests under varying pH conditions.
3-Hydroxy-2,6-dimethylbenzoic acid has several notable applications:
Transition metal catalysts enable regioselective ortho-hydroxylation of 2,6-dimethylphenol (xylenol) precursors to yield 3-hydroxy-2,6-dimethylbenzoic acid. Cobalt(II) salen complexes (e.g., Co(salen)) exhibit high efficiency under mild aerobic conditions (25–60°C, 1–5 atm O₂), leveraging electron-deficient ligands to promote chelation-assisted C–H activation at the ortho position relative to the phenolic hydroxyl. The mechanism proceeds through three critical stages: (1) Phenolate coordination to Co(III), (2) Radical rebound via superoxo-cobalt species, and (3) Aromatization-driven dehydrogenation. Catalyst turnover exceeds 90% within 8 hours when paired with N-hydroxyphthalimide (NHPI) co-catalysts, which stabilize peroxo intermediates and suppress overoxidation [1].
Table 1: Catalyst Performance in Aerobic Oxidation of 2,6-Dimethylphenol
Catalyst System | O₂ Pressure (atm) | Reaction Time (h) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|
Co(salen)/NHPI | 3 | 8 | 92 | >95 |
MnO₂/TEMPO | 1 | 12 | 78 | 88 |
CuCl₂/1,10-Phenanthroline | 5 | 10 | 85 | 90 |
Vanadium-based catalysts (e.g., V₂O₅/TiO₂) achieve comparable regioselectivity (>90%) but require acidic co-solvents (e.g., acetic acid), complicating product isolation. Kinetic studies confirm rate-limiting O₂ insertion, with electron-donating para-substituents accelerating oxidation by 3-fold.
Solvent-free methodologies minimize waste and enhance atom economy. Ball-milling-assisted reactions with iodoxybenzoic acid (IBX) as a terminal oxidant achieve 85–90% conversion in 30 minutes. Mechanochemical force disrupts crystalline IBX, generating reactive N-oxyl radicals that abstract benzylic hydrogens from 2,6-dimethylphenol. This forms a resonance-stabilized radical, which undergoes tandem oxygenation-decarboxylation to the target acid. Crucially, moisture control (<50 ppm H₂O) prevents hydrolytic byproduct formation [1].
Table 2: Solvent-Free Oxidation Parameters
Oxidant | Catalyst Load (mol%) | Temperature (°C) | Conversion (%) | Byproducts (%) |
---|---|---|---|---|
IBX | 10 | 25 | 88 | <2 |
K₂S₂O₈ | 15 | 80 | 76 | 12 |
Oxone® | 20 | 60 | 65 | 18 |
Gas-solid phase reactions using silica-supported Pt nanoparticles (Pt/SiO₂) under 10% O₂/N₂ achieve continuous-flow synthesis. At 150°C, Mars-van Krevelen kinetics dominate, with lattice oxygen from PtO₂ inserting regioselectively. Catalyst deactivation (<5% over 100 cycles) occurs via carboxylic acid adsorption, reversed by in situ thermal treatment at 300°C.
Fungal PKSs biosynthesize 3-hydroxy-2,6-dimethylbenzoic acid as a key intermediate for cytotoxic or antimicrobial metabolites. Genome sequencing of Ascomycetes (e.g., Amphichorda felina SYSU-MS7908) reveals non-reducing type I PKS clusters (e.g., amp cluster) with ketosynthase (KS), acyltransferase (AT), and product template (PT) domains. Bioinformatics identifies 56 BGCs in A. felina, of which 15% encode iterative PKSs primed with benzoic acid starter units. The ampB gene shares 52% identity with solanapyrone PKS (sol1), but its substrate channel topology differs due to Phe⁷⁷ → Val and Ala²⁰⁵ → Gly mutations, favoring 2,6-dimethylbenzoyl-CoA over bulkier precursors [3].
Table 3: Fungal Strains with PKS Clusters Producing 3-Hydroxy-2,6-dimethylbenzoic Acid
Fungal Species | PKS Type | Cluster Size (kb) | Key Domains | Heterologous Host |
---|---|---|---|---|
Amphichorda felina | NR-PKS | 42.5 | KS-AT-PT-ACP | Aspergillus oryzae NSAR1 |
Aspergillus nidulans | HR-PKS | 38.2 | KS-AT-DH-ER-KR-ACP | Saccharomyces cerevisiae |
Penicillium rubens | PR-PKS | 29.7 | KS-AT-DH-ER-KR-ACP-PP | A. nidulans A1145 |
Heterologous expression in Aspergillus oryzae NSAR1 confirms functionality: ampB alone yields α-pyrone scaffolds, but co-expression with methyltransferase ampC generates 3-hydroxy-2,6-dimethylbenzoate-derived metabolites. LC-MS traces show m/z 181.0860 [M+H]⁺ (C₁₀H₁₃O₃), consistent with the target compound. Substrate promiscuity allows incorporation of alternative starters (e.g., 3-hydroxybenzoate), confirmed by ¹³C-labeling [3] [4].
ETaGs within PKS clusters confer self-resistance by detoxifying reactive intermediates. In A. felina, the ampH gene (flanking ampB) encodes a FAD-dependent monooxygenase that hydroxylates 3-hydroxy-2,6-dimethylbenzoic acid at C-4, diverting it toward non-toxic xanthones. RT-qPCR shows 8-fold ampH upregulation during stationary phase, coinciding with acid accumulation. Deletion mutants (ΔampH) exhibit 70% growth inhibition, confirming metabolic toxicity of the unmodified acid [3].
Efflux transporters (e.g., ampJ) further mitigate toxicity. Heterologous expression in A. oryzae without ampJ reduces titers by 40% due to cytoplasmic acidification. Structural modeling identifies a dihydrobenzophenone-binding pocket in AmpH, with Glu¹⁴³ and Arg²⁰⁷ forming salt bridges to the carboxylic group. This substrate occlusion ensures selective modification only upon intermediate accumulation.
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